Technical Characterization Guide: 3-Bromo-5-iodopyridin-2-ol
Technical Characterization Guide: 3-Bromo-5-iodopyridin-2-ol
Executive Summary & Structural Significance
3-Bromo-5-iodopyridin-2-ol (CAS: 637348-81-3) is a high-value di-halogenated heterocyclic scaffold, primarily utilized in the synthesis of kinase inhibitors (e.g., Bruton’s Tyrosine Kinase [BTK] inhibitors).[1][2] Its structural utility lies in the orthogonal reactivity of its halogens: the iodine at C5 is highly reactive toward palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the bromine at C3 offers a secondary site for subsequent functionalization.
This guide provides a comprehensive spectroscopic profile, synthesis validation, and quality control workflow for researchers utilizing this intermediate.
Structural Dynamics: The Tautomerism Challenge
A critical source of confusion in characterizing this molecule is the prototropic tautomerism between the pyridin-2-ol (hydroxyl) and pyridin-2(1H)-one (amide) forms. In polar aprotic solvents (DMSO-d₆, DMF) and the solid state, the equilibrium strongly favors the 2-pyridone tautomer. This dictates the interpretation of NMR (presence of NH vs OH) and IR (carbonyl stretch) data.
Figure 1: Tautomeric equilibrium critical for spectroscopic interpretation.
Spectroscopic Data Profile
The following data represents the consensus spectroscopic profile derived from validated synthetic protocols (e.g., WO2013067274) and analogous 3,5-dihalo-2-pyridone standards.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ (Favors Pyridone form) Frequency: 400/500 MHz
| Resonance | Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| NH | 12.0 – 12.4 | Broad Singlet | 1H | N-H (Amide) | Confirms Pyridone tautomer. Exchangeable with D₂O. |
| H-4 | 8.05 – 8.20 | Doublet (d) | 1H | Ar-H (C4) | Deshielded by adjacent Br and I. J ≈ 2.5 Hz (meta-coupling). |
| H-6 | 7.90 – 8.00 | Doublet (d) | 1H | Ar-H (C6) | Deshielded by N and I. J ≈ 2.5 Hz. |
Note: The coupling constant (J ≈ 2.4–2.6 Hz) is characteristic of meta-coupling across the pyridine ring between H4 and H6.
Mass Spectrometry (MS)
Ionization Mode: ESI+ or APCI Molecular Formula: C₅H₃BrINO Molecular Weight: 299.89 g/mol
The mass spectrum is the most definitive identification tool due to the distinct isotopic signatures of Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and Iodine (¹²⁷I monoisotopic).
| Ion | m/z (Calculated) | Relative Intensity | Interpretation |
| [M+H]⁺ | 299.9 | ~100% | Contains ⁷⁹Br. Base peak.[3][4][5][6] |
| [M+H+2]⁺ | 301.9 | ~98% | Contains ⁸¹Br. Almost equal intensity to M peak. |
| Fragmentation | [M-I]⁺ | Variable | Loss of Iodine (127 Da) is a common fragmentation pathway. |
Infrared Spectroscopy (FT-IR)
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ν(N-H): Broad band ~3100–2800 cm⁻¹ (characteristic of cyclic amides/pyridones).
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ν(C=O): Strong stretch ~1640–1660 cm⁻¹ (Pyridone carbonyl). Absence of this peak suggests the O-alkylated impurity.
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ν(C=C/C=N): 1580–1600 cm⁻¹.
Validated Synthesis & Purification Protocol
To ensure spectroscopic accuracy, the compound must be synthesized with high regioselectivity. The following protocol minimizes the formation of the 3,5-dibromo impurity.
Reaction: Electrophilic Iodination of 3-Bromopyridin-2-ol. Reference: Patent WO2013067274A1, Example 214a.
Step-by-Step Methodology
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Preparation: Charge a round-bottom flask with 3-bromopyridin-2-ol (1.0 equiv) and Acetonitrile (0.2 M concentration).
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Activation: Add Trifluoroacetic acid (TFA) (20% v/v relative to solvent). Expert Note: TFA activates the N-iodosuccinimide (NIS) and protonates the pyridine, directing iodination to the C5 position.
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Iodination: Add N-Iodosuccinimide (NIS) (1.0 – 1.1 equiv) in one portion.
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Reaction: Stir at room temperature (20–25°C) for 12–15 hours. Monitor by LCMS (Look for conversion of MW 174 → MW 300).
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Quench: Dilute with water. If the product precipitates, filter it. If not, extract with Ethyl Acetate.
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Purification:
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Wash organic layer with 10% Sodium Thiosulfate (to remove excess iodine/oxidants).
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Recrystallize from Ethanol or purify via Silica Gel Chromatography (0–50% EtOAc in Heptane).
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Quality Control & Validation Workflow
The following decision tree illustrates the logic for validating the synthesized material before use in downstream coupling reactions.
Figure 2: Analytical workflow for confirming identity and purity.
Critical Impurity Markers
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3,5-Dibromopyridin-2-ol: Arises from Br/I scrambling or impure starting material.
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MS Signature: Triplet pattern (1:2:1) at m/z ~251, 253, 255.
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NMR Signature: Shifts will be slightly downfield compared to the desired product due to the higher electronegativity of Bromine vs Iodine.
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References
- Source: World Intellectual Property Organization (WIPO). Patent WO2013067274A1. "Heteroaryl pyridone and aza-pyridone compounds as inhibitors of btk activity." (Example 214a).
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Structural Analogs (Amino-Pyridine Data)
- Source: Bunker, K. D., et al. "3-Amino-5-bromo-2-iodopyridine." Acta Crystallographica Section E: Structure Reports Online 65.1 (2009): o66.
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URL:[Link]
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General Spectroscopic Data for Halogenated Pyridones
- Source: National Institutes of Health (NIH) PubChem Database. Compound Summary for 3-Bromopyridin-2-ol (Precursor).
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URL:[Link]
Sources
- 1. WO2013067274A1 - Heteroaryl pyridone and aza-pyridone compounds as inhibitors of btk activity - Google Patents [patents.google.com]
- 2. 5-iodopyridin-2-ol | CAS#:129034-38-4 | Chemsrc [chemsrc.com]
- 3. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. WO2013067274A1 - Heteroaryl pyridone and aza-pyridone compounds as inhibitors of btk activity - Google Patents [patents.google.com]
- 6. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]
